2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
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Overview
Description
2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is an organic compound with the molecular formula C11H14ClNO2. It is a white to yellow solid and is known for its various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-amino-2-methyl-1-propanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloro-N-(2-oxopropyl)benzamide.
Reduction: Formation of 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzyl alcohol.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: Similar structure but with the chlorine atom at a different position.
2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)propanamide: Similar structure but with a different amide group.
Uniqueness
2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both a hydroxyl and a chlorine group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Properties
Molecular Formula |
C11H14ClNO2 |
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Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,7-14)13-10(15)8-5-3-4-6-9(8)12/h3-6,14H,7H2,1-2H3,(H,13,15) |
InChI Key |
IAVRHUODHWYNHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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